Cas no 155600-99-0 (3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole)

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is a halogenated nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity due to the presence of bromine and nitro functional groups, making it a versatile building block for further functionalization. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its structural features enable selective modifications, facilitating the development of complex heterocyclic systems. The electron-withdrawing nitro group enhances electrophilic substitution potential, while the bromine atoms provide sites for cross-coupling reactions. This compound is particularly useful in medicinal chemistry for designing bioactive molecules. Proper handling is required due to its potential sensitivity.
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole structure
155600-99-0 structure
Product Name:3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
CAS No:155600-99-0
MF:C4H3Br2N3O2
MW:284.893518686295
CID:1330202
PubChem ID:22918638
Update Time:2025-09-27

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-dibromo-1-methyl-4-nitropyrazole
    • AC-0801
    • 3,5-di-bromo-1-methyl-4-nitropyrazole
    • CTK6I3662
    • dibromomethylnitropyrazole
    • SureCN1073892
    • 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
    • PGMQVDHYFOWDLI-UHFFFAOYSA-N
    • RP15625
    • 1H-Pyrazole, 3,5-dibromo-1-methyl-4-nitro-
    • CS-0186738
    • C4H3Br2N3O2
    • SCHEMBL1073892
    • MFCD09972218
    • DB-165102
    • A906485
    • 155600-99-0
    • C72940
    • AKOS005071508
    • J-511248
    • DTXSID50628910
    • 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
    • Inchi: 1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3
    • InChI Key: PGMQVDHYFOWDLI-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=NN1C)Br)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 284.85715g/mol
  • Monoisotopic Mass: 282.85920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6
  • XLogP3: 2.1

Experimental Properties

  • Melting Point: 153-155°
  • Boiling Point: 279.1±35.0°C at 760 mmHg

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C

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3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, reflux; cooled
1.2 Reagents: Ammonia Solvents: Water ;  20 min
Reference
Effect of "anomalous" electrochemical halogenation of pyrazoles and its reasons
Lyalin, B. V.; Petrosyan, V. A., Russian Chemical Bulletin, 2012, 61(1), 209-210

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Raw materials

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Preparation Products

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:155600-99-0)3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
Order Number:A906485
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:24
Price ($):284.0
Email:sales@amadischem.com

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Related Literature

Additional information on 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole

Introduction to 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole (CAS No. 155600-99-0)

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 155600-99-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of multiple substituents, including bromine and nitro groups, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural framework of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole consists of a six-membered aromatic ring containing two bromine atoms at the 3rd and 5th positions, a methyl group at the 1st position, and a nitro group at the 4th position. This specific arrangement of substituents contributes to its reactivity and potential applications in drug discovery. The bromine atoms, in particular, serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The nitro group in 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole not only enhances its electronic properties but also facilitates various chemical transformations. For instance, reduction of the nitro group can yield an amine functionality, which can be further modified to introduce additional pharmacophores. This adaptability makes it a versatile building block for medicinal chemists.

One of the most compelling aspects of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is its potential application in the development of antimicrobial and anticancer agents. Pyrazole derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. The bromine and nitro substituents are known to modulate the binding affinity and selectivity of these compounds towards their intended targets. For example, studies have shown that certain pyrazole-based compounds exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation.

Recent advancements in computational chemistry have further enhanced the utility of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole as a starting material. Molecular modeling techniques allow researchers to predict the binding modes of this compound with various biological targets with high accuracy. This has enabled the rational design of novel drug candidates with improved pharmacokinetic properties. Additionally, high-throughput screening (HTS) methods have been employed to rapidly identify derivatives of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole that exhibit promising biological activity.

The synthesis of 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination of appropriately substituted pyrazoles followed by nitration and methylation. The choice of reagents and reaction conditions plays a crucial role in determining the efficiency of these processes. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies for this compound.

In conclusion, 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole (CAS No. 155600-99-0) represents a significant asset in pharmaceutical research due to its structural complexity and functional diversity. Its potential applications in drug discovery are vast, ranging from antimicrobial agents to anticancer drugs. As research in this field continues to evolve, it is expected that new derivatives and analogs of this compound will be developed, further expanding its utility in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:155600-99-0)3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole
A906485
Purity:99%
Quantity:1g
Price ($):284.0
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